4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 273.76 g/mol. It is classified as a piperidine derivative, characterized by the presence of a dimethoxyphenoxy group attached to the piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
The synthesis of 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride generally involves several key steps:
In an industrial context, large-scale synthesis may involve optimized reaction conditions to maximize yield and purity. Advanced purification techniques are employed to ensure that the final product meets quality standards for research and pharmaceutical applications.
The molecular structure of 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride can be depicted as follows:
InChI=1S/C13H19NO3.ClH/c1-15-11-4-3-5-12(16-2)13(11)17-10-6-8-14-9-7-10;/h3-5,10,14H,6-9H2,1-2H3;1H
.This structure indicates its potential for various chemical interactions due to the presence of functional groups that can participate in electrophilic or nucleophilic reactions.
4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride can undergo several types of chemical reactions:
Typical reagents include:
The mechanism of action for 4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride involves its interaction with specific biological targets. It is believed to bind to certain proteins or enzymes, modulating their activity which can lead to various biochemical effects. This interaction is critical in exploring its therapeutic potential in treating conditions such as cardiovascular diseases or neurological disorders .
Relevant data on these properties can be found in chemical databases like PubChem .
4-(2,6-Dimethoxyphenoxy)piperidine hydrochloride has numerous scientific applications:
Its versatility makes it valuable across multiple scientific disciplines .
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4